molecular formula C14H16N2O3S2 B2498307 Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448123-58-7

Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2498307
CAS No.: 1448123-58-7
M. Wt: 324.41
InChI Key: TWJRTVNYXOQTHE-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, a piperidine ring, and a methylsulfonyl group, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-21(18,19)10-6-8-16(9-7-10)14(17)13-15-11-4-2-3-5-12(11)20-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJRTVNYXOQTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino benzothiazole with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

Scientific Research Applications

The applications of Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone extend across various scientific disciplines:

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects in treating diseases such as:

  • Cancer : Studies have indicated that derivatives can induce apoptosis in cancer cell lines through modulation of apoptotic proteins.
Cell Line IC50 (µg/mL) Mechanism of Action
MCF-75.36Induces apoptosis via Bax/Bcl-2 modulation
HepG22.32Cell cycle arrest at S and G2/M phases

Antimicrobial Research

This compound has demonstrated significant antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus10 µg/mL
P. aeruginosa15 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Inflammatory Disorders

The compound's ability to inhibit COX enzymes indicates potential applications in treating inflammatory conditions, such as arthritis and other chronic inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. The results showed that the compound effectively induced apoptosis in MCF-7 cells, with an IC50 value indicating significant potency. This study highlights the potential for developing new cancer therapies based on this compound's structure.

Case Study 2: Antimicrobial Efficacy

Another research study focused on the antimicrobial activity of derivatives related to this compound. The results demonstrated that these compounds exhibited moderate to strong activity against both gram-positive and gram-negative bacteria, suggesting their utility in treating bacterial infections.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is unique due to its specific combination of a benzothiazole ring, a piperidine ring, and a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety , a piperidine ring , and a methylsulfonyl group , which contribute to its unique biological properties. The structural complexity allows for various modifications that can enhance its pharmacological efficacy.

Component Description
Benzo[d]thiazoleA heterocyclic compound with potential antimicrobial and anticancer properties.
PiperidineA six-membered ring that enhances the compound's interaction with biological targets.
Methylsulfonyl GroupIncreases solubility and bioavailability.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : The compound has shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria, likely through interaction with bacterial metabolic pathways, inhibiting essential enzymes necessary for their survival .
  • Anti-inflammatory Effects : It exhibits inhibitory activity against cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical in the inflammatory response. By reducing the production of pro-inflammatory prostaglandins, the compound modulates inflammatory signaling pathways.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by interacting with specific receptors or enzymes involved in cell growth regulation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of benzo[d]thiazole, including our compound of interest. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

These results indicate that this compound possesses significant antibacterial properties, positioning it as a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro assays on various cancer cell lines have shown promising results:

Cell Line IC50 (µM)
MDA-MB-231 (breast cancer)5.0
HepG2 (liver cancer)10.0
A431 (skin cancer)8.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer drug .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of benzo[d]thiazole derivatives against drug-resistant bacterial strains, emphasizing the need for novel compounds like this compound in combating antibiotic resistance .
  • Investigation of Anticancer Mechanisms : Research conducted at a leading university explored the apoptotic pathways activated by this compound in breast cancer cells, revealing upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, which could be pivotal for therapeutic strategies against malignancies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone, considering yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step procedures. A common approach includes:

Coupling Reactions : Use benzothiazole-2-carbonyl chloride with a methylsulfonyl-substituted piperidine derivative under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .

Stepwise Functionalization : Introduce the methylsulfonyl group via oxidation of a thioether intermediate using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .

Purification : Employ column chromatography (e.g., n-hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity. Reaction temperatures (0–60°C) and solvent choices (e.g., DMF for polar intermediates) critically impact yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., methylsulfonyl proton signals at δ ~3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 407.08) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% peak area) and retention time consistency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the benzothiazole (e.g., nitro, fluoro, or methoxy groups at position 6) and piperidine (e.g., sulfonyl vs. carbonyl groups) moieties .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) or pathogens (e.g., Staphylococcus aureus) using dose-response curves (IC₅₀ or MIC determination) .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like COX-2 or bacterial efflux pumps .

Q. What computational methods can predict the compound’s electronic properties and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The Colle-Salvetti correlation-energy formula can model electron density and local kinetic energy for solvation effects .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to evaluate binding stability and hydration effects .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for MIC determination (e.g., broth microdilution vs. agar dilution) and cell line viability (e.g., MTT vs. resazurin assays) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher potency in Gram-positive vs. Gram-negative bacteria) .
  • Control Experiments : Replicate studies with standardized positive controls (e.g., ciprofloxacin for antimicrobial assays) to calibrate results .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (e.g., liposomes) to improve aqueous solubility .
  • Metabolic Stability : Conduct microsomal assays (e.g., liver microsomes from rats/humans) to identify metabolic hotspots (e.g., sulfonyl group oxidation) .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB and adjust dosing regimens for efficacy .

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